
(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
Evolution of Thioxothiazolidinone Research
Thioxothiazolidinones, characterized by a five-membered ring containing sulfur and nitrogen atoms, trace their origins to early 20th-century investigations into sulfur-containing heterocycles. The discovery of 4-thiazolidinones in the 1940s marked a turning point, as researchers recognized their capacity to mimic biological substrates. Initial synthetic efforts focused on simple derivatives, but the introduction of substituents such as benzylidene groups in the 1980s enhanced both stability and target affinity.
The incorporation of thioxo (C=S) groups at the 2-position, as seen in (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, emerged from structure-activity relationship (SAR) studies demonstrating improved hydrogen bonding and π-stacking interactions. Computational modeling in the 2010s further refined substitution patterns, leading to derivatives with optimized pharmacokinetic profiles.
Table 1: Key Milestones in Thioxothiazolidinone Development
Year | Advancement | Impact |
---|---|---|
1942 | Synthesis of 4-thiazolidinone core | Established foundational scaffold |
1987 | Benzylidene substitution introduced | Improved target selectivity |
2015 | Computational design of thioxo derivatives | Enhanced binding affinity by 40% |
Significance in Medicinal Chemistry
The diethylamino and isopropyl substituents in this compound confer distinct advantages in drug design. The electron-donating diethylamino group at the para position of the benzylidene moiety enhances solubility while maintaining planar geometry for target engagement. Meanwhile, the steric bulk of the isopropyl group at the 3-position reduces metabolic degradation, as evidenced by in vitro hepatic microsome assays showing a 72% reduction in clearance compared to methyl analogs.
Biological evaluations reveal broad-spectrum potential:
- Antimicrobial Activity : Inhibits Staphylococcus aureus biofilm formation at 8 μM (90% reduction)
- Enzyme Modulation : Binds carbonic anhydrase II with K~i~ = 9.8 μM via zinc displacement
- Antiparasitic Effects : Demonstrates 50% growth inhibition of Toxoplasma gondii at 0.66 μM
Table 2: Comparative Bioactivity of Thioxothiazolidinone Derivatives
Compound | Target | IC~50~ (μM) |
---|---|---|
1B | T. gondii | 0.468–0.952 |
3B | T. gondii | 0.661–1.015 |
8db | hCA II | 4.7 |
Position within the Rhodanine Derivative Family
Rhodanine derivatives share a core 2-thioxo-4-thiazolidinone structure, but this compound distinguishes itself through three structural features:
- Extended conjugation : The benzylidene group creates a planar system enabling charge transfer interactions
- Polar substituents : Diethylamino group increases logP by 1.2 units versus unsubstituted analogs
- Chiral center : The isopropyl group introduces stereochemical complexity absent in simpler derivatives
This molecular architecture enables dual functionality—the thioxo group chelates metal ions in enzyme active sites, while the benzylidene moiety engages in hydrophobic pocket interactions. Such duality explains its superior inhibitory activity against carbonic anhydrase isoforms compared to first-generation rhodanines.
Current Research Landscape and Objectives
Recent investigations focus on three primary areas:
- Structure Optimization : QSAR models predict that replacing diethylamino with morpholino groups could enhance blood-brain barrier penetration
- Target Expansion : Preliminary docking studies suggest affinity for PIM-1 kinase (ΔG = -9.2 kcal/mol)
- Combination Therapies : Synergistic effects observed with β-lactams against methicillin-resistant Staphylococcus aureus (FIC index = 0.3)
Ongoing clinical trials (NCT04837205) are evaluating derivatives for ophthalmic applications, capitalizing on carbonic anhydrase inhibition properties. Meanwhile, the compound’s fluorescence properties (λ~em~ = 520 nm) enable its use as a molecular probe in live-cell imaging.
Propriétés
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURJRYMLEFDDCJ-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-melanogenic therapies. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be characterized by its thiazolidinone core structure, which is known for various biological properties. The presence of the diethylamino group and the benzylidene moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Research indicates that these compounds can selectively target neoplastic cells, demonstrating cytotoxic effects against various cancer cell lines. For instance, a study on thiazacridine derivatives revealed significant selective cytotoxicity towards hematopoietic neoplastic cells, suggesting that modifications in the thiazolidinone structure could enhance anticancer efficacy .
Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HeLa | 15.2 | |
This compound | MCF-7 | 18.7 | |
Thiazacridine Derivative A | K562 | 10.5 |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that derivatives of thiazolidinones exhibit significant tyrosinase inhibition. For example, a related compound demonstrated an IC50 value of 27.5 µM, comparable to that of kojic acid .
Table 2: Tyrosinase Inhibition Activity of Thiazolidinone Derivatives
The mechanism by which this compound exerts its effects is believed to involve the inhibition of tyrosinase activity through competitive inhibition, as indicated by kinetic studies using Lineweaver-Burk plots . These studies suggest that the compound competes with substrate binding at the active site of tyrosinase.
Case Studies
- Study on Melanin Production : In B16F10 murine melanoma cells, analogs similar to this compound were evaluated for their ability to inhibit melanin production and showed promising results in reducing melanin levels due to their tyrosinase inhibitory properties .
- Cytotoxicity Assessment : In vitro assessments indicated that at concentrations below 20 µM, the compound did not exhibit significant cytotoxicity in B16F10 cells over 48 and 72 hours . This suggests a favorable therapeutic window for further development.
Applications De Recherche Scientifique
Biological Activities
Research has highlighted several biological activities associated with (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related diseases.
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have provided insights into the applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL, indicating its potential as an antimicrobial agent .
- Antioxidant Evaluation : In vitro assays showed that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid .
- Anti-inflammatory Mechanism : Research indicated that this compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in inflammatory conditions .
Comparative Data Table
The following table summarizes key biological activities and findings related to this compound compared to other compounds in its class:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) | Anti-inflammatory Effect |
---|---|---|---|
This compound | 10-20 | 25 | Yes |
Kojic Acid | 25 | 30 | No |
Ascorbic Acid | N/A | 20 | No |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Key Observations
Halogenated benzylidenes (e.g., 3-fluoro in ) may increase anticancer activity due to enhanced electrophilicity. Bulky alkyl groups (e.g., isopropyl in D6 and the target compound) improve steric hindrance, possibly affecting target binding.
Synthetic Efficiency: High yields (up to 96%) are achieved in imidazolidinone derivatives using stepwise condensation (e.g., ’s Method A). Thioxothiazolidinones generally require longer reaction times (e.g., 60 minutes in ) compared to oxo-analogs.
Biological Activity Trends: Antimicrobial activity is common in thioxothiazolidinones with alkyl/aryl substituents (e.g., D6 ). Anticancer activity is noted in fluorinated derivatives (e.g., ’s compound), likely due to apoptosis induction. The target compound’s diethylamino group may synergize with the thioxo moiety for dual antimicrobial/anticancer effects, though direct evidence is lacking.
Contradictions and Limitations
- ’s pyrazolone derivative with a diethylamino group shows moderate antimicrobial activity, but its structural divergence from thiazolidinones limits direct comparison .
- Synthesis yields for the target compound’s analogs vary widely (e.g., 70–96%), suggesting sensitivity to substituent electronic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via Knoevenagel condensation between 3-isopropyl-2-thioxothiazolidin-4-one and 4-(diethylamino)benzaldehyde. Key steps include:
- Using a base (e.g., sodium acetate) and acetic acid as a solvent under reflux conditions .
- Monitoring reaction progress via TLC and optimizing parameters (e.g., molar ratios, reaction time). For example, extending reflux time to 7 hours improved yields to 85% in analogous syntheses .
- Purification via recrystallization (ethanol or methanol) or column chromatography to enhance purity .
Q. How is the (Z)-stereochemistry of the benzylidene group confirmed experimentally?
- Methodology :
- X-ray crystallography : Provides definitive confirmation of stereochemistry and planar conformation of the thiazolidinone ring, as demonstrated in structurally similar compounds (e.g., (Z)-4-[4-(dimethylamino)benzylidene] derivatives) .
- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity between the benzylidene proton and adjacent groups to confirm the (Z)-configuration .
Q. What preliminary biological activities have been reported for this compound class?
- Methodology :
- Antimicrobial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are typically reported .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Thiazolidinone derivatives often show activity in the 10–50 µM range .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in the compound’s bioactivity?
- Methodology :
- Enzyme inhibition studies : Evaluate interactions with oxidative stress-related enzymes (e.g., NADPH oxidase) using fluorometric or spectrophotometric assays. For example, similar compounds inhibit ROS production by 40–60% at 10 µM .
- Protein binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to hemoglobin subunits (α/β) or other targets .
- Molecular docking : Computational modeling to predict interactions with active sites (e.g., hemoglobin’s heme pocket) .
Q. How do structural modifications (e.g., substituents on the benzylidene or thiazolidinone ring) influence bioactivity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., halogen, nitro, or methoxy groups) and compare bioactivity. For instance:
- Electron-withdrawing groups (e.g., –NO2) enhance antimicrobial potency by 2–4 fold .
- Bulky substituents (e.g., isopropyl) may reduce solubility but improve target selectivity .
- Pharmacokinetic profiling : Assess logP, metabolic stability, and membrane permeability (e.g., Caco-2 assays) to optimize drug-like properties .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Standardized protocols : Ensure consistent assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values may arise from using MCF-7 vs. HeLa cells .
- Purity validation : Characterize compounds via HPLC (>95% purity) and confirm stereochemistry to rule out impurities or isomer mixtures .
- Dose-response validation : Repeat experiments across multiple concentrations to verify activity trends .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the benzylidene proton (δ 7.5–8.0 ppm), diethylamino group (δ 3.3–3.5 ppm), and thiazolidinone carbons (δ 170–180 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup>) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.